molecular formula C14H4Br2N4O4S3 B14053803 4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B14053803
M. Wt: 548.2 g/mol
InChI Key: AYCNHQHHAXSGTM-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole is a complex organic compound with the molecular formula C14H6Br2N2S3. This compound is notable for its unique structure, which includes bromine, thiophene, nitro, and benzothiadiazole groups. It is primarily used in the synthesis of polymer semiconductors and has applications in various fields such as photovoltaic solar cells and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound through a series of steps that include bromination and nitration.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The compound is often produced in high purity (>98%) and is available as red needles or powder .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other groups through reactions with suitable nucleophiles.

    Oxidation and Reduction: The nitro groups can undergo reduction to form amino groups, while the thiophene rings can be oxidized under specific conditions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Dichlorobenzene: A solvent commonly used in the synthesis of this compound.

    Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions can produce amino-substituted compounds.

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the thiophene and benzothiadiazole rings provide stability and electronic properties. These interactions can influence the compound’s behavior in different environments and its effectiveness in various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H4Br2N4O4S3

Molecular Weight

548.2 g/mol

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-dinitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C14H4Br2N4O4S3/c15-7-3-1-5(25-7)9-11-12(18-27-17-11)10(6-2-4-8(16)26-6)14(20(23)24)13(9)19(21)22/h1-4H

InChI Key

AYCNHQHHAXSGTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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